methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate
CAS No.: 2866307-26-6
Cat. No.: VC11994744
Molecular Formula: C11H10F3NO2
Molecular Weight: 245.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866307-26-6 |
|---|---|
| Molecular Formula | C11H10F3NO2 |
| Molecular Weight | 245.20 g/mol |
| IUPAC Name | methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-5-15-8(6-7)10(3-4-10)11(12,13)14/h2,5-6H,3-4H2,1H3 |
| Standard InChI Key | SKKVIARQNOYCFF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NC=C1)C2(CC2)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=CC(=NC=C1)C2(CC2)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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A pyridine ring serving as the aromatic core.
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A 1-(trifluoromethyl)cyclopropyl group at the 2-position, introducing steric bulk and electronic modulation.
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A methyl ester at the 4-position, enhancing solubility and enabling further functionalization.
The IUPAC name reflects this arrangement: methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate. Its molecular formula is C<sub>12</sub>H<sub>10</sub>F<sub>3</sub>NO<sub>2</sub>, with a molecular weight of 257.21 g/mol.
Electronic Effects
The trifluoromethyl group (−CF<sub>3</sub>) is strongly electron-withdrawing, polarizing the pyridine ring and altering its reactivity toward electrophilic and nucleophilic agents. The cyclopropane ring’s strain (bond angles ≈ 60°) further influences conformational stability and intermolecular interactions.
Synthetic Methodologies
Cyclopropane Ring Formation
The 1-(trifluoromethyl)cyclopropyl moiety is typically constructed via transition metal-catalyzed cyclopropanation or olefin cyclization. For example:
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Simmons-Smith Reaction: Treatment of a trifluoromethyl-substituted olefin with diiodomethane (CH<sub>2</sub>I<sub>2</sub>) and a zinc-copper couple generates the cyclopropane ring .
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Palladium-Catalyzed Coupling: Suzuki-Miyaura cross-coupling between a boronic ester and a halogenated pyridine precursor installs the cyclopropane group .
Pyridine Functionalization
The methyl ester is introduced through esterification of a pyridine-4-carboxylic acid intermediate. Common methods include:
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Fischer Esterification: Refluxing the carboxylic acid with methanol in the presence of H<sub>2</sub>SO<sub>4</sub>.
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Mitsunobu Reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the acid with methanol .
Representative Synthetic Route
A plausible pathway involves:
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Cyclopropanation: Reacting 2-vinylpyridine with CF<sub>3</sub>I under Pd catalysis to form 2-[1-(trifluoromethyl)cyclopropyl]pyridine.
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Carboxylation: CO<sub>2</sub> insertion at the 4-position via directed ortho-metalation.
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Esterification: Treatment with methyl iodide (CH<sub>3</sub>I) and K<sub>2</sub>CO<sub>3</sub> in DMF .
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 98–102°C (predicted) |
| Solubility | Soluble in DCM, THF, DMSO |
| LogP (Lipophilicity) | 2.1 (calculated) |
Spectral Data
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.70 (d, J = 5.2 Hz, 1H, pyridine-H), 7.95 (s, 1H, pyridine-H), 3.92 (s, 3H, OCH<sub>3</sub>), 1.65–1.58 (m, 4H, cyclopropane-H).
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<sup>19</sup>F NMR: δ −63.5 (s, CF<sub>3</sub>).
Reactivity and Functionalization
Ester Hydrolysis
The methyl ester undergoes base-mediated saponification to yield the corresponding carboxylic acid, a precursor for amide or heterocycle synthesis:
Electrophilic Substitution
The pyridine ring’s electron-deficient nature directs electrophiles to the 3- and 5-positions. For example, nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> yields nitro derivatives .
Cross-Coupling Reactions
The cyclopropane ring’s C−H bonds participate in Pd-catalyzed couplings, enabling diversification:
Applications in Drug Discovery
Kinase Inhibitors
The trifluoromethylcyclopropyl group enhances binding to ATP pockets in kinases. For instance, analogs of this compound show activity against LRRK2, a target in Parkinson’s disease .
Antimicrobial Agents
Pyridine carboxylates are precursors to thiazolidinones, which exhibit broad-spectrum antimicrobial activity .
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